Angiotensin I/II (1-5)
Overview
Description
Angiotensin I/II (1-5) is a peptide fragment derived from the larger angiotensin peptides, which are part of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. Angiotensin I/II (1-5) is known for its vasodilatory properties and its ability to counteract the effects of angiotensin II, a potent vasoconstrictor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin I/II (1-5) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of angiotensin I/II (1-5) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by high-performance liquid chromatography (HPLC) purification and lyophilization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Angiotensin I/II (1-5) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products:
Oxidation Products: Methionine sulfoxide-containing peptides.
Reduction Products: Peptides with free thiol groups.
Substitution Products: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Angiotensin I/II (1-5) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, hypertension, and renal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Angiotensin I/II (1-5) exerts its effects by interacting with specific receptors on the surface of target cells. It primarily binds to the angiotensin type 2 receptor (AT2R), leading to the activation of signaling pathways that promote vasodilation, anti-inflammatory effects, and tissue repair. The peptide also modulates the activity of endothelial nitric oxide synthase (eNOS), enhancing the production of nitric oxide (NO), a potent vasodilator .
Comparison with Similar Compounds
Angiotensin I: A decapeptide precursor to angiotensin II, involved in blood pressure regulation.
Angiotensin II: An octapeptide that acts as a potent vasoconstrictor and stimulates aldosterone release.
Angiotensin (1-7): A heptapeptide with vasodilatory and anti-proliferative effects.
Comparison:
Uniqueness: Angiotensin I/II (1-5) is unique in its ability to counteract the effects of angiotensin II while promoting vasodilation and anti-inflammatory responses.
By understanding the synthesis, reactions, applications, and mechanisms of angiotensin I/II (1-5), researchers can further explore its potential therapeutic benefits and develop new strategies for treating cardiovascular and renal diseases.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O9/c1-5-16(4)24(29(46)47)38-27(44)21(13-17-8-10-18(39)11-9-17)36-28(45)23(15(2)3)37-26(43)20(7-6-12-34-30(32)33)35-25(42)19(31)14-22(40)41/h8-11,15-16,19-21,23-24,39H,5-7,12-14,31H2,1-4H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H,40,41)(H,46,47)(H4,32,33,34) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPBVMCAVNABKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.